molecular formula C12H7F3N2OS B2396470 6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1014623-05-2

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2396470
M. Wt: 284.26
InChI Key: JYJXZGZPCUSQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known as MTFMT, is a novel compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based derivative that contains a furan and a trifluoromethyl group, which makes it an interesting molecule to study.

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Research on Thieno[2,3-b]pyridines and Pyrimidino[4',5'4,5]thieno[2,3-b]pyridine Derivatives

: A study by Abdelriheem, Ahmad, and Abdelhamid (2015) highlights the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives from 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, demonstrating the versatility of sulfanyl pyridine carbonitriles in creating complex heterocyclic systems. This research underscores the compound's utility in synthesizing novel structures with potential biological and medicinal applications Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015.

Domino Reactions for Synthesizing Heterocyclic Systems : Bondarenko et al. (2016) detailed a domino reaction involving 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives leading to the formation of novel pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine systems. This illustrates the compound's potential in constructing complex heterocycles through intramolecular cyclization, highlighting its applicability in synthesizing new chemical entities with intricate structures Svitlana P. Bondarenko, Igor V. Zhytnetskyi, Serhii V. Semenov, Mykhaylo S. Frasinyuk, 2016.

Development of Novel Organic Compounds

Synthesis of Furo[3,2-c]pyridine Derivatives : Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing the reactivity of related compounds in generating furo[3,2-c]pyridine structures. This research presents the compound's role in developing new organic molecules with unique chemical properties, potentially useful in various scientific fields Ivana Bradiaková, T. Ďurčeková, N. Prónayová, A. Gatial, A. Krutošíková, 2009.

Creation of Triazolopyridine, Pyridotriazine, and Pyridine-Pyrazole Hybrid Derivatives : A study by Flefel et al. (2018) demonstrated the synthesis of a series of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrids. Starting from a hydrazinyl pyridine carbonitrile derivative, this research emphasizes the compound's versatility in organic synthesis, enabling the development of diverse chemical entities with potential industrial and pharmacological uses E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018.

properties

IUPAC Name

6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2OS/c1-6-2-3-10(18-6)9-4-8(12(13,14)15)7(5-16)11(19)17-9/h2-4H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJXZGZPCUSQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.